Balanced 5-HT2A/D2 Receptor Affinity Ratio Differentiates This Scaffold from Benzisoxazole-Piperazine Analogs
The 3-benzisothiazolylpiperazine scaffold of the target compound confers a distinct receptor binding profile compared to the structurally analogous 3-benzisoxazolylpiperazine scaffold. In a systematic evaluation of N-substituted derivatives, benzisothiazole-based compounds consistently exhibited 2- to 5-fold lower D2 receptor affinity than their benzisoxazole counterparts, while maintaining comparable or superior 5-HT2A binding [1]. This binding signature translates to a higher calculated 5-HT2A/D2 affinity ratio—a parameter empirically correlated with reduced extrapyramidal side effect (EPS) liability in antipsychotic candidates. Specifically, benzisothiazole derivatives 18 and 25 demonstrated D2 Ki values of 89 nM and 127 nM respectively, versus 5-HT2A Ki values of 8.2 nM and 11.5 nM, yielding 5-HT2A/D2 ratios of approximately 0.09-0.09 [1].
| Evidence Dimension | 5-HT2A/D2 receptor binding affinity ratio |
|---|---|
| Target Compound Data | Benzisothiazole derivative 18: 5-HT2A Ki = 8.2 nM, D2 Ki = 89 nM (ratio = 0.092); Derivative 25: 5-HT2A Ki = 11.5 nM, D2 Ki = 127 nM (ratio = 0.091) |
| Comparator Or Baseline | Benzisoxazole derivative 14: 5-HT2A Ki = 6.5 nM, D2 Ki = 18.7 nM (ratio = 0.348); Derivative 16: 5-HT2A Ki = 9.8 nM, D2 Ki = 31.2 nM (ratio = 0.314) |
| Quantified Difference | Benzisothiazole scaffold exhibits approximately 3.5-fold higher 5-HT2A/D2 ratio (0.09 vs. 0.31-0.35), indicating relatively lower D2 occupancy at equipotent 5-HT2A doses |
| Conditions | Radioligand binding assays: [3H]-ketanserin for 5-HT2A, [3H]-raclopride for D2; rat cortical and striatal membrane preparations |
Why This Matters
This quantifiable difference in receptor selectivity enables rational selection of the benzisothiazole scaffold for antipsychotic discovery programs prioritizing reduced D2-mediated motor side effects.
- [1] Aranda, J., et al. (2002). New 3-benzisothiazolyl and 3-benzisoxazolylpiperazine derivatives with atypical antipsychotic binding profile. European Journal of Medicinal Chemistry, 37(2), 147-158. View Source
